

Pseudosaccharin Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Pseudosaccharin chloride*

Cat. No.: *B1345206*

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CAS Number: 567-19-1

Synonyms

- 3-Chloro-1,2-benzisothiazole 1,1-dioxide[1]
- 3-Chloro-psi-saccharin[1]
- 3-Chlorobenzo[d]isothiazole 1,1-dioxide[1]
- 1,2-Benzisothiazole, 3-chloro-, 1,1-dioxide[1]
- 3-chloro-1lambda6,2-benzothiazole-1,1-dione[1]
- saccharin chloride[1]
- PSEUDOSACCHARYL CHLORIDE[1]

Physicochemical Properties

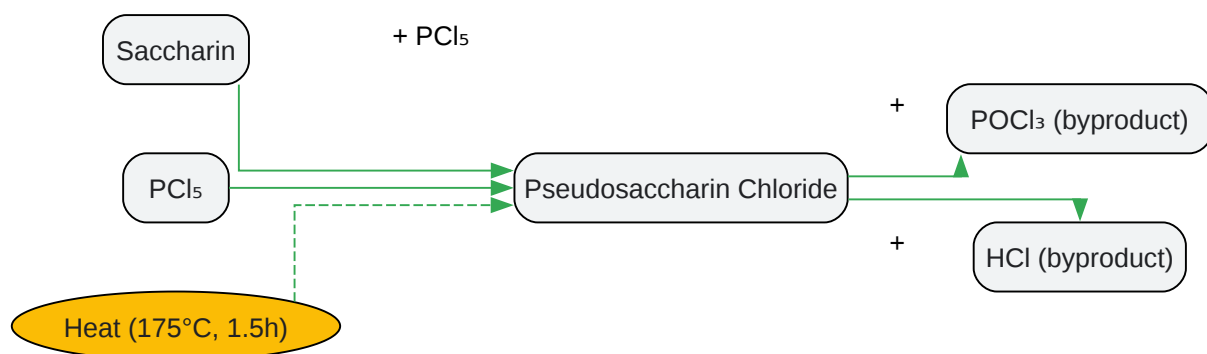
Property	Value	Reference
Molecular Formula	C ₇ H ₄ ClNO ₂ S	[1]
Molecular Weight	201.63 g/mol	[1]
Melting Point	141-144 °C	[2]
Appearance	Colorless solid/White crystals	[3]
Solubility	Insoluble in water; Soluble in dichloroethane, toluene, and benzene.	[2][3]

Synthesis and Purification

Synthesis of Pseudosaccharin Chloride from Saccharin

A preferred method for the synthesis of **pseudosaccharin chloride** involves the reaction of saccharin with phosphorus pentachloride.[2]

Reaction:



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Synthesis of **Pseudosaccharin Chloride**.

Experimental Protocol:

- In a flask, thoroughly mix saccharin with slightly more than one molar equivalent of phosphorus pentachloride.[2]
- Gently heat the mixture until the initial reaction subsides.[2]
- Increase the temperature and heat the flask at 175°C for 1.5 hours.[2]
- Towards the end of the heating period, apply suction to the flask to aid in the removal of the phosphorus oxychloride byproduct.[2]
- The resulting crude product is then pressed on a porous plate.[2]

Purification by Recrystallization

The crude **pseudosaccharin chloride** can be purified by recrystallization from benzene to yield an almost white, crystalline product.[2]

Experimental Protocol:

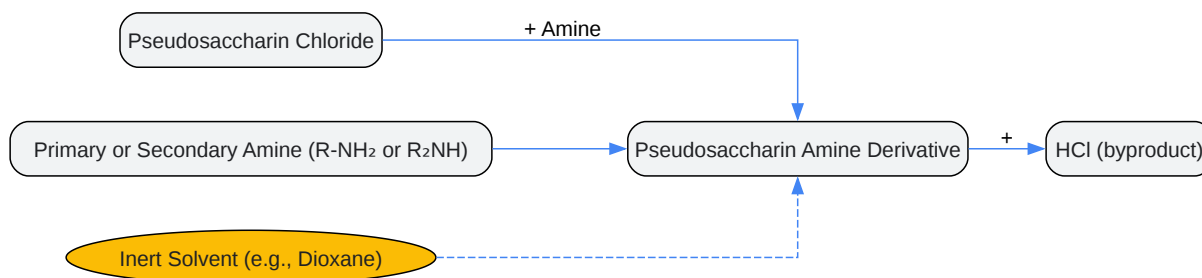
- Dissolve the crude **pseudosaccharin chloride** in a minimum amount of hot benzene.
- If colored impurities are present, a small amount of decolorizing charcoal can be added.
- Perform a hot filtration to remove any insoluble impurities and the charcoal.
- Allow the hot filtrate to cool slowly to room temperature, which will induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold benzene.
- Dry the crystals in a vacuum oven to remove any residual solvent.

Applications in Synthesis

Pseudosaccharin chloride is a key intermediate in the synthesis of various derivatives, notably pseudosaccharin amines, which have shown potential as inhibitors of human leukocyte elastase (HLE).[4][5]

General Synthesis of Pseudosaccharin Amine Derivatives

Reaction:



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Synthesis of Pseudosaccharin Amine Derivatives.

Experimental Protocol:

- Dissolve **pseudosaccharin chloride** in an inert solvent, such as dioxane.[4]
- Add the desired primary or secondary amine to the solution.
- The reaction mixture is typically heated under reflux to drive the reaction to completion.[4]
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

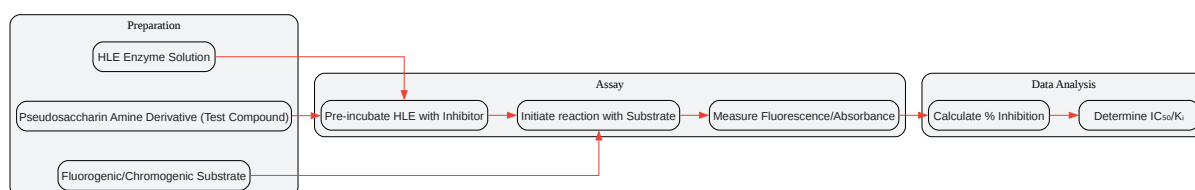
Biological Activity of Derivatives: HLE Inhibition

Derivatives of pseudosaccharin, specifically those with an amino acid ester moiety, have been identified as reversible inhibitors of human leukocyte elastase (HLE).[5]

Human Leukocyte Elastase (HLE) Inhibition Assay

The inhibitory activity of pseudosaccharin amine derivatives against HLE can be determined using a fluorometric or colorimetric assay.[1][6]

Experimental Workflow:



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Workflow for HLE Inhibition Assay.

Experimental Protocol (Fluorometric):

- Prepare serial dilutions of the pseudosaccharin amine derivative (test inhibitor) in an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO).[1]
- In a 96-well microplate, add the diluted test inhibitor solutions. Include controls with buffer and/or vehicle (e.g., DMSO).[1]

- Add a solution of human leukocyte elastase (HLE) to each well and incubate at room temperature for approximately 15 minutes to allow for enzyme-inhibitor binding.[1]
- Initiate the enzymatic reaction by adding a fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).[1]
- Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C using a fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[1]
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Spectral data is available, often recorded on instruments like a Bruker WM-250.[1] The aromatic protons of the benzisothiazole ring system would be expected in the downfield region of the spectrum.
- ¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon, and the carbon bearing the chlorine atom.

Mass Spectrometry (MS)

- GC-MS: Gas chromatography-mass spectrometry data is available for **pseudosaccharin chloride**. [1] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

- The IR spectrum would exhibit characteristic absorption bands for the sulfonyl group (SO₂) and the carbon-chlorine bond (C-Cl).

High-Performance Liquid Chromatography (HPLC)

While a specific method for **pseudosaccharin chloride** is not detailed in the provided results, a reversed-phase HPLC method could be developed for its analysis and purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be a suitable starting point. Detection can be achieved using a UV detector at a wavelength such as 280 nm.[7]

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